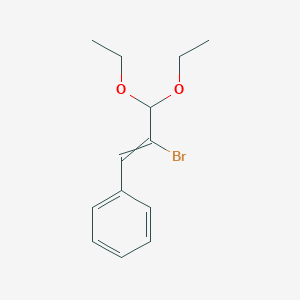
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a diethoxyprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of (3,3-diethoxyprop-1-en-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the diethoxyprop-1-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include (2-Hydroxy-3,3-diethoxyprop-1-en-1-yl)benzene or (2-Amino-3,3-diethoxyprop-1-en-1-yl)benzene.
Oxidation Reactions: Products include (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzaldehyde or (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzoic acid.
Reduction Reactions: Products include (2-Bromo-3,3-diethoxypropyl)benzene.
Scientific Research Applications
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diethoxyprop-1-en-1-yl group can participate in various chemical interactions, leading to the modulation of biological pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(3,3-Diethoxyprop-1-en-1-yl)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of the diethoxyprop-1-en-1-yl group, leading to different reactivity and applications.
Uniqueness
(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene is unique due to the presence of both a bromine atom and a diethoxyprop-1-en-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
130112-11-7 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
(2-bromo-3,3-diethoxyprop-1-enyl)benzene |
InChI |
InChI=1S/C13H17BrO2/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-10,13H,3-4H2,1-2H3 |
InChI Key |
WFVOVMWAKLZAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=CC1=CC=CC=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



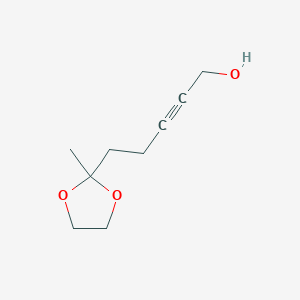
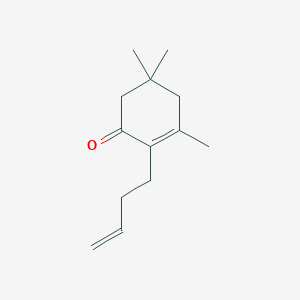
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
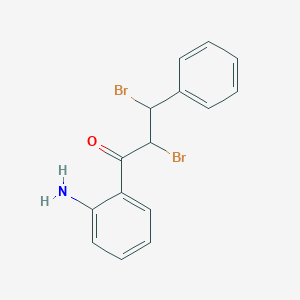
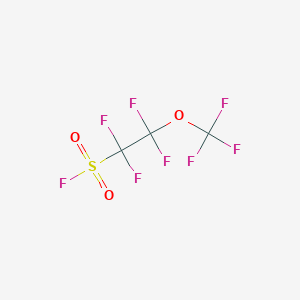
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
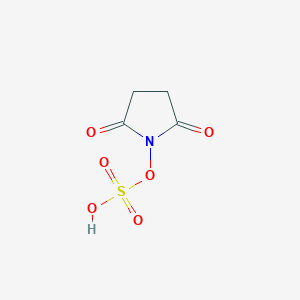
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
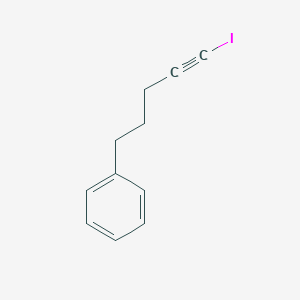
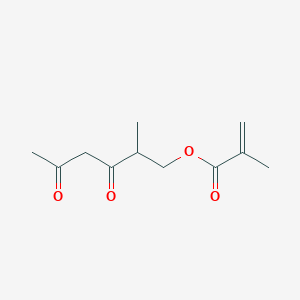

![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
